molecular formula C23H18N4O2 B11674667 3-(1,2-dihydroacenaphthylen-5-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-(1,2-dihydroacenaphthylen-5-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11674667
M. Wt: 382.4 g/mol
InChI Key: RXPYCBFRCXVNKC-ZMOGYAJESA-N
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Description

3-(1,2-dihydroacenaphthylen-5-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyrazole ring, a hydrazide group, and a hydroxyphenyl moiety, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2-dihydroacenaphthylen-5-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.

    Introduction of the acenaphthylene moiety: This step involves the reaction of the pyrazole intermediate with acenaphthene or its derivatives under specific conditions.

    Condensation with 2-hydroxybenzaldehyde: The final step involves the condensation of the intermediate with 2-hydroxybenzaldehyde to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1,2-dihydroacenaphthylen-5-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(1,2-dihydroacenaphthylen-5-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(1,2-dihydroacenaphthylen-5-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,2-dihydroacenaphthylen-5-yl)tetrahydrofuran-3-ol
  • 3-(1,2-dihydroacenaphthylen-5-yl)pentan-3-ol
  • 3-(1,2-Dihydroacenaphthylen-5-yl)azetidine hydrochloride

Uniqueness

3-(1,2-dihydroacenaphthylen-5-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is unique due to its combination of a pyrazole ring, a hydrazide group, and a hydroxyphenyl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C23H18N4O2

Molecular Weight

382.4 g/mol

IUPAC Name

3-(1,2-dihydroacenaphthylen-5-yl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C23H18N4O2/c28-21-7-2-1-4-16(21)13-24-27-23(29)20-12-19(25-26-20)17-11-10-15-9-8-14-5-3-6-18(17)22(14)15/h1-7,10-13,28H,8-9H2,(H,25,26)(H,27,29)/b24-13+

InChI Key

RXPYCBFRCXVNKC-ZMOGYAJESA-N

Isomeric SMILES

C1CC2=CC=C(C3=CC=CC1=C23)C4=NNC(=C4)C(=O)N/N=C/C5=CC=CC=C5O

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)C4=NNC(=C4)C(=O)NN=CC5=CC=CC=C5O

Origin of Product

United States

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